1-(4-Aminopiperidin-1-yl)-3-methylbutan-1-one hydrochloride
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Overview
Description
1-(4-Aminopiperidin-1-yl)-3-methylbutan-1-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can interact with various targets in the body, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions .
Pharmacokinetics
Its Log Po/w values suggest it has a balanced hydrophilicity and lipophilicity, which can impact its distribution in the body . It is also considered very soluble .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Action Environment
The action environment of 1-(4-Aminopiperidin-1-yl)-3-methylbutan-1-one hydrochloride can be influenced by various factors. For instance, its stability and efficacy can be affected by storage conditions . It is recommended to store this compound in an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminopiperidin-1-yl)-3-methylbutan-1-one hydrochloride typically involves the reaction of 4-aminopiperidine with 3-methylbutan-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminopiperidin-1-yl)-3-methylbutan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)-3-methylbutan-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
- 1-(4-Methylpiperidin-1-yl)-3-methylbutan-1-one hydrochloride
- 1-(4-Ethylpiperidin-1-yl)-3-methylbutan-1-one hydrochloride
- 1-(4-Phenylpiperidin-1-yl)-3-methylbutan-1-one hydrochloride
Uniqueness: 1-(4-Aminopiperidin-1-yl)-3-methylbutan-1-one hydrochloride is unique due to the presence of the amino group in the piperidine ring, which imparts distinct chemical and biological properties. This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Biological Activity
1-(4-Aminopiperidin-1-yl)-3-methylbutan-1-one hydrochloride, known for its structural characteristics as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is particularly notable for its role in the development of antiviral agents, especially against the hepatitis C virus (HCV).
Chemical Structure and Properties
The chemical formula of this compound is C7H15ClN2O with a molecular weight of approximately 220.74 g/mol. The presence of the amino group in the piperidine ring enhances its reactivity and biological interactions.
Target Interactions : The compound interacts with various biological targets, primarily affecting viral replication mechanisms. Studies indicate that it inhibits the assembly and release stages of HCV, which is critical for viral propagation .
Biochemical Pathways : As a piperidine derivative, it participates in numerous biochemical pathways, influencing neurotransmitter activity and potentially modulating neurochemical processes. This interaction profile suggests a broad spectrum of pharmacological effects.
Antiviral Activity
Recent studies have highlighted the efficacy of this compound as a potent inhibitor of HCV replication. In vitro assays demonstrated an effective inhibition (EC50 values around 2.03 μM) during the assembly phase of the viral life cycle . The compound's ability to synergize with established antiviral drugs like Telaprevir and Daclatasvir enhances its therapeutic potential.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Piperidine derivatives are often explored for their effects on neurotransmitter systems, particularly in relation to cognitive disorders and neurodegenerative diseases.
Case Studies
A notable study involved the optimization of a 4-aminopiperidine scaffold, where derivatives including this compound were evaluated for their antiviral properties against HCV. The results indicated significant improvements in potency and reduced cytotoxicity when compared to earlier compounds in the series .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | EC50 (μM) | Toxicity (CC50 > μM) | Notable Activity |
---|---|---|---|
1-(4-Aminopiperidin-1-yl)-3-methylbutan-1-one HCl | 2.03 | >20 | Inhibits HCV assembly |
1-(4-Methylpiperidin-1-yl)-3-methylbutan-1-one HCl | TBD | TBD | TBD |
1-(4-Ethylpiperidin-1-yl)-3-methylbutan-1-one HCl | TBD | TBD | TBD |
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3-methylbutan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-8(2)7-10(13)12-5-3-9(11)4-6-12;/h8-9H,3-7,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMWJAHIVLUXOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158247-25-6 |
Source
|
Record name | 1-(4-aminopiperidin-1-yl)-3-methylbutan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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